HPLC Limit of Detection and Limit of Quantitation for Isopropyl Ester Impurity Compared to Co-Eluting Bendamustine-Related Substances in a Validated Stability-Indicating Method
In a validated stability-indicating reversed-phase HPLC method developed for the estimation of related substances in bendamustine hydrochloride drug product, the isopropyl ester impurity (target compound) demonstrated a limit of detection (LOD) of 0.02 μg/mL and a limit of quantitation (LOQ) of 0.05 μg/mL, with linearity over the range 0.05–1.18 μg/mL (R² = 0.998) [1]. This analytical sensitivity matches that of the monohydroxy bendamustine impurity (LOQ 0.05 μg/mL, LOD 0.02 μg/mL) and exceeds that of the parent drug bendamustine HCl (LOQ 0.08 μg/mL, LOD 0.03 μg/mL) and the BND-VI impurity (LOQ 0.06 μg/mL, LOD 0.02 μg/mL) when assayed under identical chromatographic conditions on an ACE C18 column (250 mm × 4.6 mm, 5 μm) with pH 7.0 buffer/methanol mobile phase at 1.0 mL/min flow rate and UV detection at 235 nm [1]. The method was validated per ICH guidelines with intra-day RSD of 0.14–0.32% and inter-day RSD of 0.47–0.66% [1].
| Evidence Dimension | Limit of quantitation (LOQ) and limit of detection (LOD) by HPLC-UV |
|---|---|
| Target Compound Data | LOQ = 0.05 μg/mL; LOD = 0.02 μg/mL; linear range 0.05–1.18 μg/mL; R² = 0.998 |
| Comparator Or Baseline | Bendamustine HCl: LOQ 0.08 μg/mL, LOD 0.03 μg/mL; Monohydroxy impurity: LOQ 0.05 μg/mL, LOD 0.02 μg/mL; BND-VI impurity: LOQ 0.06 μg/mL, LOD 0.02 μg/mL |
| Quantified Difference | Isopropyl ester LOQ is 37.5% lower (more sensitive) than bendamustine HCl (0.05 vs. 0.08 μg/mL); equivalent to monohydroxy impurity; 16.7% lower LOQ than BND-VI impurity |
| Conditions | Reversed-phase HPLC on ACE C18 column (250 × 4.6 mm, 5 μm); mobile phase: pH 7.0 buffer/methanol; flow rate 1.0 mL/min; UV detection at 235 nm; Waters 2489/2998 PDA system; ICH-validated method |
Why This Matters
A lower LOQ for the isopropyl ester impurity means it can be reliably quantified at concentrations 37.5% below the parent drug's LOQ, enabling earlier detection of this specific process-related impurity during forced degradation and stability studies, which is critical for establishing compliant specification limits in ANDA submissions.
- [1] Peddi P, Rajeswari TR, Ganji RR. Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Der Pharmacia Lettre. 2019; Abstract available at: https://www.scholarsresearchlibrary.com/abstract/development-and-validation-of-stability-indicating-hplc-method-for-estimation-of-related-substances-in-bendamustine-hydr-3941.html View Source
